N-(2-chlorobenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of furochromenes, which are known for their diverse biological activities
Properties
Molecular Formula |
C23H20ClNO4 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H20ClNO4/c1-12-14(3)28-20-10-21-17(8-16(12)20)13(2)18(23(27)29-21)9-22(26)25-11-15-6-4-5-7-19(15)24/h4-8,10H,9,11H2,1-3H3,(H,25,26) |
InChI Key |
WJVWPFXZKMOPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=CC=C4Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with a furochromene derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated furochromenes, while reduction can produce amine derivatives. Substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide
- Phenoxy acetamide derivatives
- Indole derivatives
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE stands out due to its specific combination of a chlorophenyl group and a furochromene moiety, which imparts unique biological and chemical properties. This distinct structure allows for diverse applications and interactions that may not be observed in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
